molecular formula C8H15N3O B13341180 1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine

1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine

Cat. No.: B13341180
M. Wt: 169.22 g/mol
InChI Key: YUUBVIUSJLVDGO-UHFFFAOYSA-N
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Description

1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methoxypropyl group and a methyl group

Preparation Methods

The synthesis of 1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine typically involves the reaction of 5-methyl-1H-pyrazole-4-amine with 2-methoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxypropyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).

Scientific Research Applications

1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine can be compared with other similar compounds such as:

    1-(2-Methoxypropyl)-3-methyl-1h-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    1-(2-Methoxyethyl)-5-methyl-1h-pyrazol-4-amine: Similar structure but with a different alkyl group.

    1-(2-Methoxypropyl)-5-ethyl-1h-pyrazol-4-amine: Similar structure but with a different alkyl group on the pyrazole ring.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(2-methoxypropyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C8H15N3O/c1-6(12-3)5-11-7(2)8(9)4-10-11/h4,6H,5,9H2,1-3H3

InChI Key

YUUBVIUSJLVDGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(C)OC)N

Origin of Product

United States

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